1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" is a fluorinated organic compound that is likely to be of interest due to its potential applications in various chemical reactions and material sciences. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related trifluoromethanesulfonate compounds involves the use of triflic acid or its derivatives. For instance, trifluoromethanesulfonyl hypofluorite is synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . Similarly, hexaalkylguanidinium trifluoromethanesulfonates are synthesized from ureas, triflic anhydride, and amines . These methods suggest that the synthesis of "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" could potentially involve the use of triflic acid or its anhydride as a key reagent.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with the presence of strong intermolecular hydrogen bonds as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This suggests that "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" may also exhibit strong intermolecular interactions, potentially influencing its reactivity and physical properties.
Chemical Reactions Analysis
Trifluoromethanesulfonic acid and its derivatives are known to be involved in various chemical reactions. For example, they are used in cationic polymerization , electrophilic aromatic substitution, and the formation of carbon-carbon and carbon-heteroatom bonds . The reactivity of "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" could be explored in similar reactions, potentially leading to the formation of new organic compounds or polymers.
Physical and Chemical Properties Analysis
The physical properties of trifluoromethanesulfonate compounds can vary, with some being room-temperature ionic liquids characterized by melting points, glass transition temperatures, viscosities, and refractive indices . The chemical properties include high reactivity under certain conditions, such as in the presence of bases or during thermal decomposition, leading to various decomposition products . The "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" would likely have unique physical and chemical properties that could be tailored for specific applications in synthesis and material science.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate is part of the trifluoromethanesulfonic acid (triflic acid, TfOH) category, which plays a significant role in organic synthesis. Its applications span electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, isomerizations, and the synthesis of carbo- and heterocyclic structures. Its high protonating power, combined with low nucleophilicity, facilitates the generation of cationic species from organic molecules for spectral detection and transformation studies, making it a valuable reagent in developing new organic compounds (Kazakova & Vasilyev, 2017).
Environmental Degradation and Impact
Studies have shown the environmental persistence of polyfluoroalkyl chemicals, including those related to 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate, focusing on their degradation, transformation into perfluorocarboxylic (PFCAs) and sulfonic acids (PFSAs), and the environmental fate of these products. Research into microbial degradation pathways and the environmental biodegradability of such compounds is crucial for understanding their persistence and impact (Liu & Avendaño, 2013).
PFAS Contamination and Mitigation
The compound is indirectly involved in studies concerning perfluoroalkyl and polyfluoroalkyl substances (PFAS), where its derivatives or related chemicals have been investigated for their environmental presence, persistence, and methods for removal. This research is vital for developing strategies to mitigate contamination and protect human and environmental health. For instance, novel treatment technologies and their effectiveness in removing PFAS compounds from groundwater have been critically reviewed, highlighting the challenges and research needs for better management of such contaminants (Kucharzyk et al., 2017).
Toxicity and Human Health Risks
The health risks and toxicological profile of PFASs, including compounds related to 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate, have been extensively studied to understand their effects on human health. In vivo and in vitro studies have been conducted to assess the human health risks of PFOS, showing various toxic effects such as hepatotoxicity, neurotoxicity, and immunotoxicity. These findings underline the importance of ongoing research to fully characterize the risks associated with exposure to these substances and inform regulatory actions (Zeng et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHQWNHARTXNOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate | |
CAS RN |
156241-41-7 |
Source
|
Record name | 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.